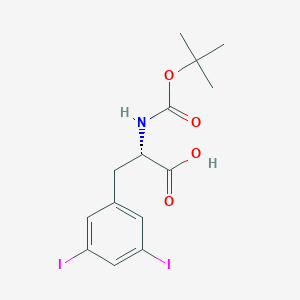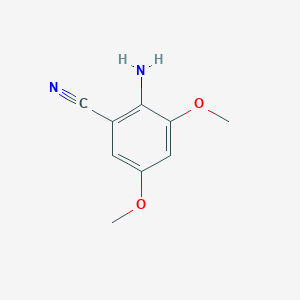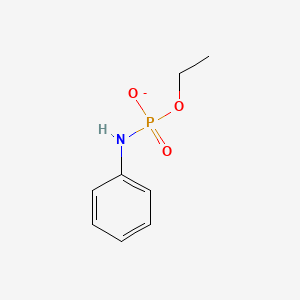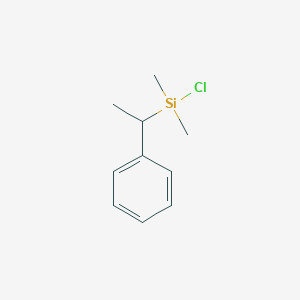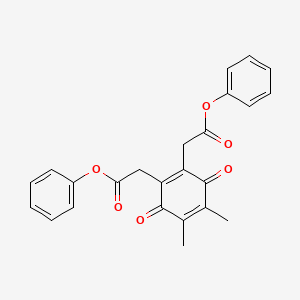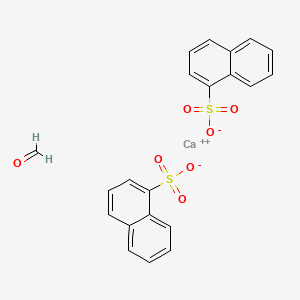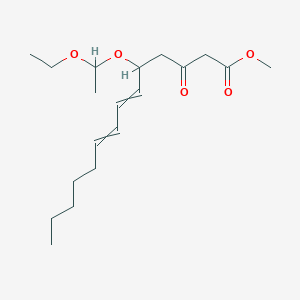
1,1-Diphenyl-2,7-dihydro-1H-germepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2,7-dihydro-1H-germepine is a unique organogermanium compound characterized by its two phenyl groups attached to a germepine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,7-dihydro-1H-germepine typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Step 1: Reaction of germanium tetrachloride with phenylmagnesium bromide to form diphenylgermanium dichloride.
Step 2: Cyclization of diphenylgermanium dichloride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1,1-Diphenyl-2,7-dihydro-1H-germepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the germepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germane derivatives.
Substitution: Halogenated germepine compounds.
科学的研究の応用
1,1-Diphenyl-2,7-dihydro-1H-germepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 1,1-Diphenyl-2,7-dihydro-1H-germepine involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.
類似化合物との比較
- 1,1-Diphenyl-2,3-dihydro-1H-germepine
- 1,1-Diphenyl-2,4-dihydro-1H-germepine
- 1,1-Diphenyl-2,5-dihydro-1H-germepine
Comparison: 1,1-Diphenyl-2,7-dihydro-1H-germepine is unique due to its specific ring structure and the position of the phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
63382-75-2 |
|---|---|
分子式 |
C18H18Ge |
分子量 |
307.0 g/mol |
IUPAC名 |
1,1-diphenyl-2,7-dihydrogermepine |
InChI |
InChI=1S/C18H18Ge/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-14H,15-16H2 |
InChIキー |
AKVMPCUJOBCILN-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=CC[Ge]1(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

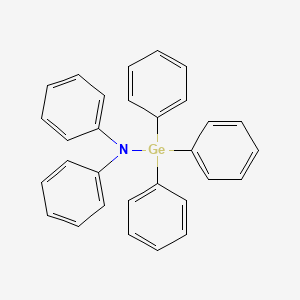
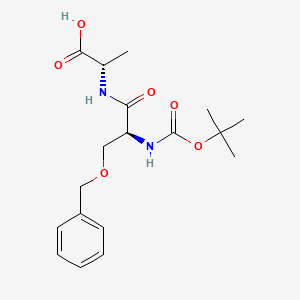

![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
